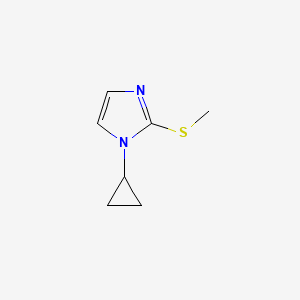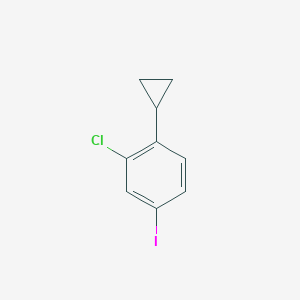
2-Chloro-1-cyclopropyl-4-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-cyclopropyl-4-iodobenzene: is an organic compound with the molecular formula C9H8ClI . It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, a cyclopropyl group at the first position, and an iodine atom at the fourth position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-cyclopropyl-4-iodobenzene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it suitable for the synthesis of various substituted benzene derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow reactors . The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and reagents, can improve the sustainability of the production process .
化学反应分析
Types of Reactions: 2-Chloro-1-cyclopropyl-4-iodobenzene can undergo various chemical reactions, including:
Nucleophilic substitution reactions: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The cyclopropyl group can be oxidized to form cyclopropanone derivatives.
Reduction reactions: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or lithium diisopropylamide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon or nickel can be used in the presence of hydrogen gas.
Major Products:
Nucleophilic substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include cyclopropanone derivatives and other oxidized species.
Reduction: Products include dechlorinated benzene derivatives.
科学研究应用
2-Chloro-1-cyclopropyl-4-iodobenzene has several applications in scientific research:
作用机制
The mechanism of action of 2-Chloro-1-cyclopropyl-4-iodobenzene involves its interaction with various molecular targets. For example, in nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond . The cyclopropyl group can undergo ring-opening reactions, which can further react with other functional groups . The chlorine atom can participate in reduction reactions, resulting in the formation of dechlorinated products .
相似化合物的比较
1-Chloro-2-iodobenzene: Similar structure but lacks the cyclopropyl group.
4-Chloro-1-cyclopropyl-2-iodobenzene: Similar structure but with different substitution pattern.
2-Chloro-1-cyclopropyl-4-bromobenzene: Similar structure but with bromine instead of iodine.
Uniqueness: 2-Chloro-1-cyclopropyl-4-iodobenzene is unique due to the presence of both chlorine and iodine atoms on the benzene ring, along with the cyclopropyl group.
属性
分子式 |
C9H8ClI |
|---|---|
分子量 |
278.52 g/mol |
IUPAC 名称 |
2-chloro-1-cyclopropyl-4-iodobenzene |
InChI |
InChI=1S/C9H8ClI/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2H2 |
InChI 键 |
LEDXZBZVGIKLNI-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=C(C=C(C=C2)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


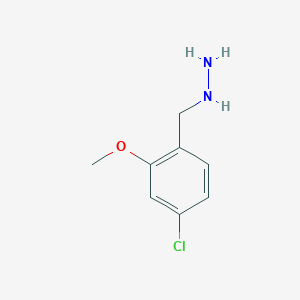
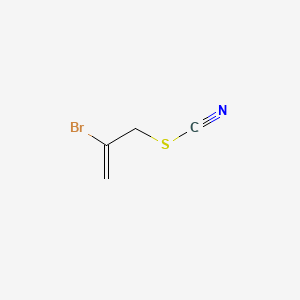
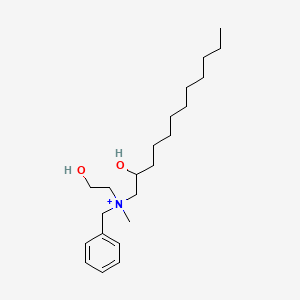

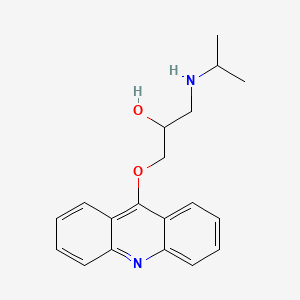

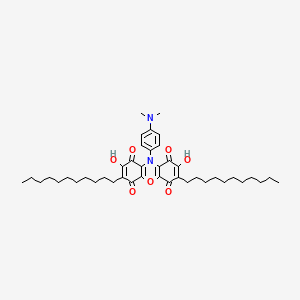
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12813665.png)
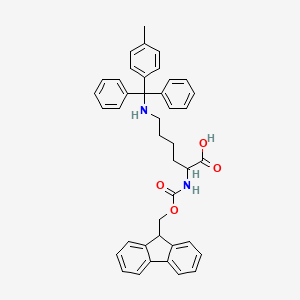

![(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium, ZD-443 sodium](/img/structure/B12813690.png)


